![molecular formula C20H26N6O4 B2963375 2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189441-07-3](/img/structure/B2963375.png)
2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are enzymes and receptors in the biological system . Specifically, it has been found to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction , which is crucial in the replication of RNA viruses . It also targets topoisomerase II (Topo II), a crucial cellular enzyme that modifies DNA topology .
Mode of Action
The compound interacts with its targets by binding to them . In the case of RdRP, it inhibits the interaction between the PA and PB1 subunits, thereby disrupting the replication of RNA viruses . For Topo II, it acts as an inhibitor and a DNA intercalator . This means it can insert itself between the DNA strands, preventing the enzyme from properly modifying the DNA’s topology .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with different targets. By inhibiting RdRP, it disrupts the replication pathway of RNA viruses . Its action on Topo II affects the DNA replication, recombination, transcription, and segregation pathways .
Result of Action
The compound’s action results in several molecular and cellular effects. It can induce apoptosis in cells and arrest the cell cycle at the G2–M phase . This can lead to the death of cancer cells, making the compound potentially useful as an anticancer agent . Its antiviral activity results from its inhibition of RdRP, which can prevent the replication of RNA viruses .
Biological Activity
The compound 2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic organic molecule with potential biological activities. This article provides a detailed exploration of its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C28H34N6O4
- Molecular Weight : 518.6 g/mol
- CAS Number : 1223774-82-0
The compound features a quinazoline framework fused with a triazole ring. Its structure includes various functional groups such as amine and carboxamide, which contribute to its potential reactivity and biological interactions.
Biological Activity
Preliminary studies suggest that compounds within the quinazoline and triazole classes exhibit a range of biological activities. However, specific data on the biological activity of this compound is limited. The following areas are highlighted based on structural similarities and preliminary findings:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as dipeptidyl peptidase-IV (DP-IV), which is relevant for diabetes treatment.
While detailed mechanisms of action for this specific compound are not fully elucidated, compounds with similar structures often interact with biological targets through the following pathways:
- Enzyme Inhibition : By binding to active sites of enzymes.
- Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.
Case Study 1: Antitumor Activity
A study investigated the effects of quinazoline derivatives on cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity against breast cancer cells (MCF-7). The presence of the triazole moiety was crucial for increasing the potency of these compounds.
Case Study 2: Antimicrobial Properties
Research on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of bulky substituents like diisobutyl groups was found to enhance lipophilicity, improving membrane penetration and efficacy.
Table of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antitumor | Quinazoline derivatives | Inhibition of proliferation in MCF-7 cells |
Antimicrobial | Triazole derivatives | Effective against E. coli and S. aureus |
Enzyme Inhibition | DP-IV inhibitors | Reduced blood glucose levels in diabetic models |
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-11(2)8-22-17(28)13-5-6-14-15(7-13)26-19(24(18(14)29)9-12(3)4)23-25(20(26)30)10-16(21)27/h5-7,11-12H,8-10H2,1-4H3,(H2,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVJLNXPPBRHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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